molecular formula C12H11N3O2 B8386857 Phenyl 3-methylpyrazin-2-ylcarbamate

Phenyl 3-methylpyrazin-2-ylcarbamate

Cat. No. B8386857
M. Wt: 229.23 g/mol
InChI Key: LVEKWRFHOVUKLO-UHFFFAOYSA-N
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Patent
US08044052B2

Procedure details

A solution of 2-amino-3-methyl-pyrazine (1.50 g, 1.37 mmol) in a mix of 1:2 THF:MeCN (30 mL), and pyridine (0.664 g, 1.44 mmol) was treated dropwise with phenylchloroformate (1.3 g, 1.44 mmol) in THF (10 mL). After stirring for 18 h, the reaction mixture was concentrated in vacuo to a solid and was used without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.664 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[N:6][CH:5]=[CH:4][N:3]=1.CC#N.N1C=CC=CC=1.[C:18]1([O:24][C:25](Cl)=[O:26])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C1COCC1>[CH3:8][C:7]1[C:2]([NH:1][C:25](=[O:26])[O:24][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[N:3][CH:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC1=NC=CN=C1C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CC#N
Name
Quantity
0.664 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo to a solid
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CC=1C(=NC=CN1)NC(OC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.